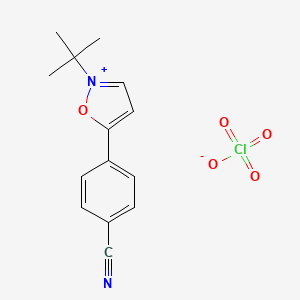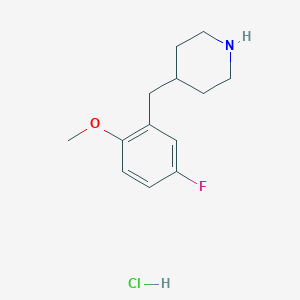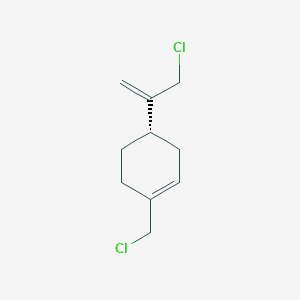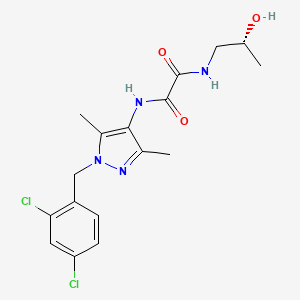![molecular formula C31H26N2O5 B12625786 4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)
4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 4-methoxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include methoxyphenyl derivatives, chromen-6-yl compounds, and benzenecarboximidamide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
4-methoxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings and functional groups present in the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a probe for studying various biochemical processes. In medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-methoxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide can be compared with other similar compounds, such as 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline and 4-methoxybenzhydrazide. These compounds share some structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of 4-methoxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide lies in its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C31H26N2O5 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide |
InChI |
InChI=1S/C31H26N2O5/c1-35-24-13-8-21(9-14-24)29-30(37-19-20-6-4-3-5-7-20)28(34)26-18-23(12-17-27(26)38-29)33-31(32)22-10-15-25(36-2)16-11-22/h3-18H,19H2,1-2H3,(H2,32,33) |
InChI Key |
LPUZKYZHFXHYOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)N=C(C4=CC=C(C=C4)OC)N)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)


![5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B12625721.png)
![[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12625725.png)
![1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone](/img/structure/B12625734.png)



![N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12625746.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12625754.png)
![2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12625761.png)
![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)

